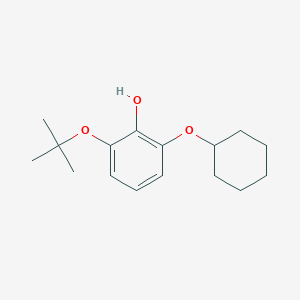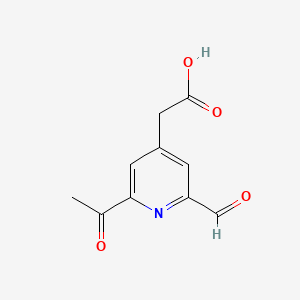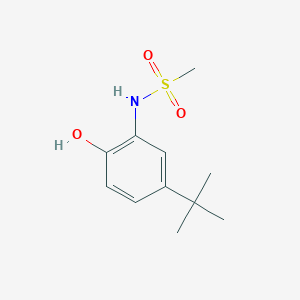
5-Tert-butoxy-4-cyclopropoxy-2-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butoxy-4-cyclopropoxy-2-nitropyridine is an organic compound with the molecular formula C12H16N2O4 It is a derivative of pyridine, featuring tert-butoxy and cyclopropoxy substituents at the 5 and 4 positions, respectively, and a nitro group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butoxy-4-cyclopropoxy-2-nitropyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the pyridine ring.
Alkylation: Introduction of the tert-butoxy and cyclopropoxy groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5-Tert-butoxy-4-cyclopropoxy-2-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Tert-butoxy-4-cyclopropoxy-2-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Tert-butoxy-4-cyclopropoxy-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tert-butoxy and cyclopropoxy groups can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways and lead to various effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Tert-butoxy-4-cyclopropoxy-2-aminopyridine
- 5-Tert-butoxy-4-cyclopropoxy-2-hydroxypyridine
- 5-Tert-butoxy-4-cyclopropoxy-2-methylpyridine
Uniqueness
5-Tert-butoxy-4-cyclopropoxy-2-nitropyridine is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which can significantly influence its chemical reactivity and biological activity. The nitro group also adds to its versatility in undergoing various chemical transformations.
Propiedades
Fórmula molecular |
C12H16N2O4 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]-2-nitropyridine |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-10-7-13-11(14(15)16)6-9(10)17-8-4-5-8/h6-8H,4-5H2,1-3H3 |
Clave InChI |
DTEUXNATVMMLAX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CN=C(C=C1OC2CC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




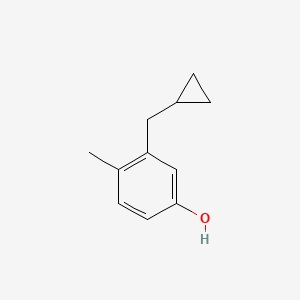


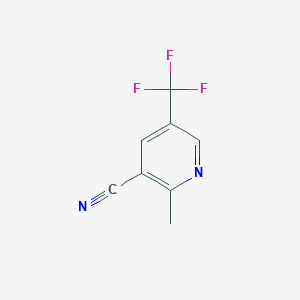
![1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone](/img/structure/B14850567.png)
